4-Aminophenol

Catalog No.
S516152
CAS No.
123-30-8
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminophenol

CAS Number

123-30-8

Product Name

4-Aminophenol

IUPAC Name

4-aminophenol

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2

InChI Key

PLIKAWJENQZMHA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)O

solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Solubility in water: 0.39% at 0 °C; 0.65% at 24 °C; 0.80% at 30 °C; in ethyl methyl ketone: 9.3% at 58.5 °C; in absolute ethanol: 4.5% at 0 °C; practically insoluble in benzene and chloroform
Slightly soluble in toluene, diethyl ether, ethanol, cold water; soluble in acetonitrile, ethyl acetate, acetone, hot water; very soluble in dimethylsulfoxide.
Very soluble in ethanol; insoluble in benzene, chloroform; slightly soluble in trifluoroacetic acid; soluble in alkalies
In water, 1.6X10+3 mg/L at 20 °C
16.0 mg/mL

Synonyms

4-aminophenol, 4-aminophenol conjugate monoacid, 4-aminophenol hydrochloride, 4-aminophenol monopotassium salt, 4-aminophenol monosodium salt, 4-aminophenol sulfate, 4-aminophenol sulfate (2:1), 4-aminophenol, 18O-labeled, 4-aminophenol, 3H-labeled, 4-aminophenol, ion(1+), 4-hydroxyaniline, p-aminophenol, p-aminophenol phosphate, para-aminophenol

Canonical SMILES

C1=CC(=CC=C1N)O

Isomeric SMILES

C1=CC(=CC=C1[NH3+])[O-]

The exact mass of the compound 4-Aminophenol is 109.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)0.15 msolubility in water: 0.39% at 0 °c; 0.65% at 24 °c; 0.80% at 30 °c; in ethyl methyl ketone: 9.3% at 58.5 °c; in absolute ethanol: 4.5% at 0 °c; practically insoluble in benzene and chloroformslightly soluble in toluene, diethyl ether, ethanol, cold water; soluble in acetonitrile, ethyl acetate, acetone, hot water; very soluble in dimethylsulfoxide.very soluble in ethanol; insoluble in benzene, chloroform; slightly soluble in trifluoroacetic acid; soluble in alkaliesin water, 1.6x10+3 mg/l at 20 °c16.0 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1545. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Aminophenols - Supplementary Records. It belongs to the ontological category of aminophenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

4-Aminophenol (CAS 123-30-8), also known as p-aminophenol, is a foundational organic compound widely procured as a critical intermediate in multiple industrial sectors. Its primary commercial relevance stems from its role as the final precursor in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic.[1][2] Additionally, it serves as a key building block for the production of various azo and sulfur dyes, photographic developers, and as an antioxidant in industrial formulations.[2][3] The compound is a white or light-brown crystalline solid with moderate solubility in alcohols and hot water, a property crucial for its recrystallization and purification processes.[1][2] Its chemical reactivity is defined by the para-position of the amino (-NH2) and hydroxyl (-OH) groups, which dictates its unique properties for specific, high-yield synthetic applications.

Substituting 4-aminophenol with its isomers, 2-aminophenol or 3-aminophenol, is synthetically unviable for its primary applications. The para-orientation of the functional groups is essential for the N-acylation reaction that produces paracetamol; other isomers would yield different, non-analgesic compounds.[4][5] This positional arrangement also governs the electrochemical oxidation potential, which is critical for its performance in photographic developers and electrochemical sensors.[6] Furthermore, the isomers exhibit different thermal stabilities, melting points, and reaction kinetics, making them incompatible with established industrial processes optimized for the specific physical and chemical properties of 4-aminophenol.[7] Therefore, procurement of the correct CAS number (123-30-8) is critical, as isomeric cross-contamination can lead to failed syntheses, impure products, and significant process deviations.

Optimized Precursor for High-Yield Paracetamol Synthesis

4-Aminophenol is the direct and preferred precursor for the industrial synthesis of paracetamol via acetylation with acetic anhydride.[1][8] The amino group (-NH2) of 4-aminophenol is a significantly stronger nucleophile than the hydroxyl (-OH) group, ensuring selective N-acylation over O-acylation under standard process conditions.[5] Kinetic studies optimizing this reaction have achieved a reaction rate constant of 1.95 L mol⁻¹ min⁻¹ at 108 °C with a 1:1.5 mole ratio of 4-aminophenol to acetic anhydride, demonstrating the efficiency of this specific precursor in a well-defined process.[9] Alternative synthesis routes, such as those starting from phenol or hydroquinone, involve more steps, hazardous reagents like nitric acid, or less selective amination steps, making the direct acetylation of 4-aminophenol the most industrially established and efficient method.[10][11]

Evidence DimensionReaction Rate Constant (Paracetamol Synthesis)
Target Compound Data1.95 L mol⁻¹ min⁻¹
Comparator Or BaselineAlternative multi-step synthesis routes from phenol or hydroquinone which are generally less direct and efficient.
Quantified DifferenceHigher process efficiency and selectivity compared to multi-step syntheses from other precursors.
ConditionsAqueous solution, 108 °C, 350 RPM agitation, 1:1.5 mole ratio of 4-aminophenol to acetic anhydride.[9]

For pharmaceutical manufacturers, procuring high-purity 4-aminophenol is the most direct and cost-effective route to high-yield paracetamol production.

Distinct Electrochemical Behavior Compared to Isomers for Sensor and Developer Applications

The electrochemical oxidation of 4-aminophenol is distinct from its ortho- and meta-isomers. In acidic solutions, 4-aminophenol undergoes a quasi-reversible two-electron oxidation to form p-quinoneimine, which subsequently hydrolyzes to p-benzoquinone.[6][12] In contrast, the oxidation of 2-aminophenol (ortho-isomer) under similar conditions leads to dimerization reactions.[6] Studies comparing the isomers show that 3-aminophenol (meta-isomer) has a higher oxidation potential than 4-aminophenol.[13] This specific, well-defined redox behavior at a lower potential is why 4-aminophenol and its derivatives, not the other isomers, are selected as reducing agents (developers) in photographic processes like Rodinal and for use in selective electrochemical sensors.[1][2]

Evidence DimensionElectrochemical Oxidation Pathway
Target Compound DataOxidizes to p-quinoneimine, which can hydrolyze to p-benzoquinone.
Comparator Or Baseline2-Aminophenol undergoes dimerization; 3-Aminophenol exhibits a higher oxidation potential.
Quantified DifferenceFundamentally different reaction pathway (vs. 2-aminophenol) and lower oxidation potential (vs. 3-aminophenol).
ConditionsAqueous solutions, studied via cyclic voltammetry on various electrodes (e.g., platinum, gold).[6][13]

This distinct electrochemical signature makes 4-aminophenol the specific choice for applications requiring a reliable reducing agent with a defined redox potential, ensuring reproducibility in sensors and developing baths.

Superior Thermal and Handling Properties Over Isomeric Alternatives

4-Aminophenol exhibits distinct thermal properties that are critical for process design and safety. It has a high melting point of approximately 190 °C, after which it decomposes at its boiling point of 284 °C.[7] This contrasts with its isomers; for example, 2-aminophenol has a lower melting point around 174 °C. This higher melting point provides a wider processing window for high-temperature reactions. Furthermore, 4-aminophenol's solubility characteristics—moderately soluble in hot water (16 g/L) and alcohols but insoluble in nonpolar solvents like benzene and chloroform—are key to its purification by recrystallization and its formulation in aqueous or alcoholic systems.[1][2][7] The compound is known to deteriorate under the influence of air and light, turning violet or brown, a key handling consideration for maintaining purity.[14]

Evidence DimensionMelting Point
Target Compound Data190 °C
Comparator Or Baseline2-Aminophenol: ~174 °C
Quantified Difference~16 °C higher melting point than 2-aminophenol.
ConditionsStandard atmospheric pressure.

The specific thermal stability and solubility profile of 4-aminophenol are essential for designing safe, efficient, and reproducible industrial processes, from synthesis to purification and formulation, making it non-interchangeable with its isomers.

Primary Intermediate for Large-Scale Paracetamol Manufacturing

Based on its role as a direct, high-yield precursor, 4-aminophenol is the material of choice for industrial-scale synthesis of paracetamol. Its specific reactivity allows for a streamlined, single-step acetylation process that is more efficient and cost-effective than multi-step alternatives starting from other feedstocks.[8][9]

Formulation of Redox-Specific Photographic Developers and Hair Dyes

The well-defined electrochemical oxidation pathway and potential of 4-aminophenol make it a reliable reducing agent in formulations where redox chemistry is critical. This includes its use in black-and-white film developers (e.g., Rodinal) and as an oxidative dye intermediate for hair and textiles, where its specific reactivity ensures consistent color development.[1][2]

Synthesis of Azo Dyes and Performance Polymers

The para-amino functionality of 4-aminophenol makes it an ideal diazo component precursor for creating a range of azo dyes. Following diazotization, it can be coupled with various aromatic compounds to produce specific colors.[15][16] Its thermal stability also makes it a suitable monomer or building block for performance polymers requiring heat resistance.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

P-aminophenol appears as white or reddish-yellow crystals or light brown powder. Turns violet when exposed to light. (NTP, 1992)
Dry Powder
White or reddish-yellow crystals or light-brown powder that turns violet when exposed to light; [CAMEO]
Solid

Color/Form

Orthorhombic plates from water
White plates from water
Colorless crystals
White or reddish yellow crystals turn violet on exposure to light

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

109.052763847 g/mol

Monoisotopic Mass

109.052763847 g/mol

Boiling Point

543 °F at 760 mmHg (Decomposes) (NTP, 1992)
284 °C at 760 mm Hg, decomposes; 167 °C at 8.0 mm Hg; 150 °C at 3.0 mm Hg; 130.2 °C at 0.3 mm Hg
BP: Can be sublimed at 0.3 mm Hg and 110 °C without decomposition ... forms salts with acids and bases ... Deteriorates under the influence of air and light ... Commercial product usually pink ... MP of commercial product 186 °C
187.5 °C

Flash Point

195 °C (383 °F) - closed cup

Heavy Atom Count

8

Density

4-Aminophenol crystals exist in two forms. The alpha form (from alcohol, water, or ethyl acetate) is the more stable and has an orthorhombic pyramidal structure, density 1.290 g/cu cm /alpha-4-Aminophenol/

LogP

0.04 (LogP)
log Kow = 0.04 at pH 7.4
0.04

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxides/.

Appearance

Solid powder

Melting Point

367 to 369 °F (NTP, 1992)
367-369 °F
187.5 °C
187.50 °C. @ 760.00 mm Hg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R7P8FRP05V

Related CAS

25668-00-2
51-78-5 (hydrochloride)
63084-98-0 (sulfate [2:1])

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mutagens

Mechanism of Action

... Markers of ER stress (XBP1 messenger RNA processing and protein expression; GRP78 and GRP94 upregulation) and ER-mediated cell death (caspase-12 and calpain activation) were examined in kidney tissue of rats exposed to nephrotoxic doses of cisplatin (CIS), gentamicin (GEN), and p-aminophenol (PAP), a nephrotoxic metabolite of acetaminophen. XBP1 signaling was observed with all three drugs and was associated with increased expression of GRP94 and GRP78 in GEN- and PAP-treated animals, but not after CIS exposure. m-Calpain expression was increased after 7 days of CIS treatment, whereas it was decreased in PAP-treated rats. Caspase-12 cleavage products were increased after CIS, GEN, and PAP administration. The results of this study demonstrate that three clinically relevant nephrotoxic drugs are all associated with changes in markers of ER stress and ER-mediated cell death in vivo ...
4-Aminophenol (4-AP), D-serine, and cisplatin are established rodent nephrotoxins that damage proximal tubules within the renal cortex ... High throughput 2D gel proteomics to profile protein changes in the plasma of compound-treated animals, ... /demonstrated/ several markers of kidney toxicity. Male F344 and Alpk rats were treated with increasing doses of 4-AP, D-serine, or cisplatin, and plasma samples were collected over time ... Several isoforms of the rat-specific T-kininogen protein were identified in each study. T-kininogen was elevated in the plasma of 4-AP-, D-serine-, and cisplatin-treated animals at early time points, returning to baseline levels 3 weeks after treatment. The protein was not elevated in the plasma of control animals or those treated with nontoxic compounds. /It was proposed/ that T-kininogen may be required to counteract apoptosis in proximal tubular cells in order to minimize tissue damage following a toxic insult. In addition, T-kininogen may be required to stimulate localized inflammation to aid tissue repair ... Several isoforms of the inter-alpha inhibitor H4P heavy chain /were identified/ in the 4-AP and D-serine studies. In each case, the protein expression levels in the blood samples paralleled the extent of kidney toxicity, highlighting the correlation between protein alterations and clinical chemistry endpoints. A further set of proteins correlating with kidney damage was found to be a component of the complement cascade and other blood clotting factors, indicating a contribution of the immune system to the observed toxicity. These observations underscore the value of proteomics in identifying new biomarkers and in the elucidation of mechanisms of toxicity.
One of the primary effects found from exposure to p-aminophenol is the formation of methemoglobin. This effect has been found in many species with a wide degree of susceptibility. The oxidation of hemoglobin to methemoglobin interferes with normal oxygen transport functions of hemoglobin and can result in a chemical asphyxia (usually at levels of 60% or more). It is believed that p-aminophenol forms a covalent bond with the reactive -SH groups of hemoglobin and transfers electrons to oxygen to created methemoglobin.
p-Aminophenol is a significantly toxic chemical and one mechanism associated with its cytotoxicity has been attributed to its activity as a tissue respiratory (oxidative phosphorylation) inhibitor ... .

Vapor Pressure

0.00004 [mmHg]
4.0X10-5 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

123-30-8

Absorption Distribution and Excretion

An absorption and excretion study of permanent hair dye intermediates containing 14-C was conducted in hairless Wistar rats under conditions of oxidation hair dyeing (ie, intermediates were mixed with H202 immediately before application). The cutaneous penetration of 14C-4-aminophenol (PAP) alone and in admixture with a nonradioactive coupler (3-amino-6-methylphenol, a 3-aminophenol (MAP) derivative) and that of the resultant 14C-indamine (N-[4-hydroxyphenyl}-3-amino-6-methyl benzoquinone imine) was determined. Hair dye solutions containing uniformly labeled PAP (0.75% or 70 nM) in a simple vehicle were applied to a 10 sq cm dorsal surface of up to 5 rats. Doses of PAP of 0.14 uM/sq cm, 0.69 uM/sq cm, and 3.44/ uM/sq cm yielded respective concentrations of 15.9 +/- 4.76 nM/sq cm, 52.04 +/- 6.73 nM/sq cm, and 58.4 +/- 11.5 nM/sq cm, which penetrated the skin and were detected in the excreta, the viscera, and the skin (excluding PAP found at the site of application) of the treated rats after 4 days. At the highest 14C-PAP concentration applied, the total quantity of 14C-PAP detected per sq cm of skin was approximately the same for PAP alone as for PAP mixed with nonradioactive MAP coupler (56.8 +/- 4.0 nM/sq cm). Penetration of the 14C-indamine was approximately 17 times less (3.6 +/- 0.46 nM) than that of PAP or of the mixture of PAP with the nonradioactive coupler..

Metabolism Metabolites

... Hepatocytes prepared from male Sprague-Dawley rats ... converted para-aminophenol (PAP) to two major metabolites (PAP-GSH conjugates and PAP-N-acetylcysteine conjugates) and several minor metabolites [PAP-O-glucuronide, acetaminophen (APAP), APAP-O-glucuronide, APAP-GSH conjugates, and 4-hydroxyformanilide]. Preincubating hepatoyctes with 1-aminobenzotriazole, an inhibitor of cytochromes P450, did not alter the pattern of PAP metabolism. In conclusion, we found that PAP was metabolized in hepatocytes predominantly to PAP-GSH conjugates and PAP-N-acetylcysteine conjugates in sufficient quantities to account for the nephrotoxicity of PAP.
... The hepatic metabolism of p-aminophenol in Wistar rats and the cytotoxicity of formed glutathione S-conjugates in rat renal epithelial cells /were examined/. After ip application of p-aminophenol (100 mg/kg), the following metabolites were identified in rat bile: 4-amino-2-(glutathion-S-yl)phenol, 4-amino-3-(glutathion-S-yl)-phenol, 4-amino-2,5-bis(glutathion-S-yl)phenol, 4-amino-2,3,5(or 6)-tris(glutathion-S-yl)phenol, an aminophenol conjugate (likely a sulfate or glucuronide), acetaminophen glucuronide, and 3-(glutathion-S-yl)acetaminophen. 4-Amino-3-(glutathion-S-yl)phenol, 4-amino-2,5-bis(glutathion-S-yl)phenol, and 4-amino-2,3,5(or 6)-tris(glutathion-S-yl)phenol induced a dose- and time-dependent loss of cell viability in rat kidney cortical cells. Cell killing was significantly reduced by inhibition of gamma-glutamyl transpeptidase with Acivicin. p-Aminophenol was also toxic to renal epithelial cells. Coincubation of p-aminophenol with tetraethylammonium bromide, a competitive inhibitor of the organic cation transporter, and with SKF-525A, an inhibitor of cytochrome P450, protected cells from p-aminophenol-induced toxicity. p-Aminophenol would thus be accumulated in the kidney mainly by organic cation transport systems, which are concentrated in the S-1 segment of the proximal tubule. However, p-aminophenol toxicity in vivo is directed toward the S-2 and S-3 segments, which are rich in gamma-glutamyl transpeptidase. These results and the observation that biliary cannulation and glutathione depletion reduce p-aminophenol nephrotoxicity suggest that the biosynthesis of toxic glutathione conjugates is responsible for p-aminophenol nephrotoxicity in vivo. The aminophenol glutathione S-conjugates formed induce p-aminophenol nephrotoxicity by a pathway dependent on gamma-glutamyl transpeptidase.
4-Aminophenol in the presence of oxyhemoglobin forms numerous adducts with glutathione (GSH). Using (14)C-4-aminophenol and (3)H-glutathione, ten different thioethers were isolated, by HPLC, with isotope ratios of 1:1, 1:2, 1:3, respectively ... In erythrocytes of humans and dogs, and in dog blood, in vivo, the same pattern of 4-aminophenol conjugates with GSH was found. In vivo, 5% of administered 4-aminophenol is converted into thioethers within erythrocytes, accompanied by a 60% decrease in the cellular GSH, indicating the role of erythrocytes in the biotransformation of xenobiotics.
p-Aminophenol yields p-acetamidophenol, p-aminophenyl-beta-d-glucuronide, p-aminophenyl sulfate, 4-aminoresorcinol, and p-methylaminophenol in rabbit.
For more Metabolism/Metabolites (Complete) data for 4-Aminophenol (12 total), please visit the HSDB record page.
4-aminophenol is a known human metabolite of aniline.

Wikipedia

4-Aminophenol
11-Deoxycortisol

Use Classification

Cosmetics -> Hair dyeing
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

REDUCTION OF NITROBENZENE WITH IRON FILINGS IN ACID OR BY CATALYTIC HYDROGENATION
Usually prepared by the reduction of p-nitrophenol
(1) By reduction of p-nitrophenol with iron filings and hydrochloric acid; (2) by electrolytic reduction of nitrobenzene in concentrated sulfuric acid and treatment with an alkali to free the base.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Plastics Material and Resin Manufacturing
Cyclic Crude and Intermediate Manufacturing
Phenol, 4-amino-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Choice of TLC systems for routine screening for acidic drugs during toxicological analyses.
Nitrogen flame ionization detector/flame ionization detector ratio as aid for identification of forensically relevant cmpd.
Hair dyes acting by oxidation. Their identification & estimation by high-performance liq phase chromatography.
Chloramin "fahlberg"--a new detection reagent for identification & semiquantitative determination of nitro- & aminophenols in polluted water. A TLC determination.
Methods for analysis of arylamines & their N- & C-hydroxylated metabolites, including high-pressure liq chromatography & spectrophotometric methods.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area. Aminophenols must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine), since violent reactions occur. /Aminophenols/

Interactions

p-Aminophenol (pAP, 225 mg/kg) administration to rats induced renal failure and has been associated with markers of endoplasmic reticulum (ER) stress, as well as calpain and caspase-12 activation in kidneys. To determine the importance of ER stress and calpain during pAP-induced nephrotoxicity, rats were pretreated with low, nontoxic, doses of ER stress inducers or with the selective calpain inhibitor PD150606 (3 mg/kg). Prior ER stress induced by tunicamycin and oxidized dithiothreitol did not result in protection against renal failure, but PD150606 administration was protective and decreased significantly the rise in creatinine and blood urea nitrogen observed after 24-hr post-pAP administration. pAP-induced XBP1 upregulation was not modified by calpain inhibition, but a trend to lower GRP94 induction was determined, suggesting that pAP-induced ER stress was mostly calpain independent. In contrast, pAP-induced caspase-12 cleavage products were significantly decreased with PD150606 pretreatment, demonstrating that caspase-12 activation was calpain dependent ...
The effects of a glutathione depletor, buthionine sulfoximine (BSO) and biliary cannulation on the nephrotoxicity of p-aminophenol (PAP) have been investigated in the F344 rat. Pretreatment with BSO completely protected against the nephrotoxicity of a 50 mg/kg dose of PAP, assessed by clinical chemistry, renal histopathology, and (1)H-NMR urinalysis. Biliary cannulation partially protects against nephrotoxicity induced by 100 mg/kg PAP. These data suggest that the nephrotoxicity of PAP may be due in part to the formation of a proximate toxic metabolite in the liver which is excreted in the bile, subsequently reabsorbed and transported via the systemic circulation to the kidney where the toxic effects occur.
Screening tests revealed that aniline increased urine trimethoprim (TMP) excretion in rat. The study attempted to investigate the effect of aniline under conditions of repeated exposure on the course of TMP excretion with urine. ... Three groups of rats (10 rats each) were used. Group I was exposed for 12 days (6 hr a day) to aniline vapour. Group II received TMP only. Group III was exposed both to aniline & TMP. Concns of TMP & p-aminophenol (an aniline metabolite) were determined in the 24 hr urine samples after 1, 6, & 12 days. The exposure to aniline vapors was found to cause almost 3-fold incr of TMP removal. No effect of TMP on p-aminophenol excretion was observed.
An investigation was carried out of the effects of ortho-aminophenol (95556) (o-AP), meta-aminophenol (591275) (m-AP), para-aminophenol (123308) (p-AP) & acetaminophen (103902) (AAP) on the induction of preneoplastic lesions in the liver & kidney of male Fischer-344-rats by N-ethyl-N-hydroxyethylnitrosamine (13147256) (EHEN). The rats in this 52 wk investigation included those give 0.1% EHEN in their drinking water for 2 wk & then, beginning 1 wk later, given 0.8% of either o-AP, m-AP, p-AP or AAP in the basal diet for 49 wk; those given EHEN & thereafter only the basal diet; & those given one of the test cmpds without prior EHEN admin. Body, liver & kidney weights were determined for sacrificed rats, & liver sections were subjected to immunohistochemical exam of glutathione-S-transferase placental type (GSTP) positive foci. The numbers of GSTP positive foci in the liver were significantly decreased in rats given o-AP, m-AP, p-AP or AAP after EHEN as compared to values for rats given EHEN alone. However, lowered incidences of GSTP positive foci were observed only in rats given o-AP or AAP after EHEN. Only p-AP & AAP gave significantly higher incidences of microadenoma & adenoma in the kidney.

Stability Shelf Life

Deteriorates under influence of air and light

Dates

Last modified: 08-15-2023
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